molecular formula C18H23N3O2S B2927026 2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1705097-50-2

2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2927026
CAS No.: 1705097-50-2
M. Wt: 345.46
InChI Key: ZHPSPIUOWLANTA-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry. This compound features a benzamide core linked to a pyrazole scaffold, a structure recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active molecules and approved pharmaceuticals . The pyrazole ring is substituted with a tetrahydropyran (oxan-4-yl) group, which can favorably influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability. The incorporation of an ethylsulfanyl moiety offers a potential vector for further chemical modification and may contribute to target binding interactions. While the specific biological profile of this compound requires empirical determination, molecules of this class are frequently investigated for a range of pharmacological activities. Pyrazole derivatives have demonstrated significant potential in areas such as antibacterial , anticancer , anti-inflammatory , and cannabinoid receptor modulation . Researchers can utilize this chemical as a key intermediate in multicomponent reactions or as a lead compound for developing novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-24-17-6-4-3-5-16(17)18(22)20-15-11-19-21(13-15)12-14-7-9-23-10-8-14/h3-6,11,13-14H,2,7-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSPIUOWLANTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethylate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrazole ring can bind to receptors or enzymes, modulating their function. The benzamide moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole-containing compounds are widely studied for antimicrobial and antitumor activities. For example, 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) demonstrated notable antimicrobial activity against E. coli, B. mycoides, and C. albicans . Key differences include:

  • Electron-withdrawing vs. electron-donating groups : The nitro group in thiadiazole derivatives enhances electrophilicity, whereas the ethylsulfanyl group in the target compound may favor hydrophobic interactions.
  • Substituent positioning : The oxan-4-ylmethyl group in the target compound introduces a sterically bulky, oxygen-containing substituent absent in most thiadiazole analogues.

Compounds with Oxan-4-yl Substitutions

Tetrahydropyran (oxan-4-yl) groups are valued for their balance of lipophilicity and hydrogen-bonding capacity. For instance, 5-fluoro-N-(oxan-4-yl)pyridin-2-amine () and 1-[(oxan-4-yl)methyl]piperazine () highlight the prevalence of this motif in enhancing solubility. Compared to these:

  • The target compound integrates oxan-4-yl into a pyrazole system rather than a piperazine or pyridine scaffold.
  • The benzamide backbone may confer greater rigidity compared to amine-linked structures.

Benzamide Derivatives

Benzamides like N-methyl-2-(piperazin-1-yl)acetamide () often target neurological or microbial pathways.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight* Bioactivity (if reported)
2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide Benzamide-pyrazole Ethylsulfanyl, oxan-4-ylmethyl ~377.5 g/mol Not explicitly reported
1,3,4-Thiadiazole derivatives Thiadiazole-pyrazole Nitrophenyl, methylidenehydrazine ~300–350 g/mol Antimicrobial (E. coli, B. mycoides)
5-fluoro-N-(oxan-4-yl)pyridin-2-amine Pyridine-amine Fluoro, oxan-4-yl ~210.2 g/mol Not reported
1-[(oxan-4-yl)methyl]piperazine Piperazine Oxan-4-ylmethyl ~184.3 g/mol Not reported

*Molecular weights estimated based on structural formulas.

Key Research Findings and Implications

  • Antimicrobial Potential: Pyrazole-thiadiazole hybrids () show that nitrogen-rich heterocycles paired with electron-deficient aromatic systems enhance antimicrobial activity. The target compound’s ethylsulfanyl group may similarly disrupt microbial membranes or enzymes .
  • Solubility and Stability : The oxan-4-ylmethyl group likely improves aqueous solubility compared to purely alkyl-substituted pyrazoles, as seen in analogues like 1-[(oxan-4-yl)methyl]piperazine .
  • Synthetic Flexibility : The use of SHELX software () for crystallographic refinement suggests that structural analogues of the target compound could be characterized with high precision, aiding in structure-activity relationship (SAR) studies.

Biological Activity

The compound 2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate the available research on its biological activity, including synthesis, mechanism of action, and related studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of approximately 314.34 g/mol. The compound features a pyrazole ring, an oxane moiety, and a benzamide structure, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reagents : Use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
  • Conditions : Controlled temperatures and pH levels to ensure high yields and purity.
  • Analytical Techniques : Confirmation of structure through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

The exact mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic properties by modulating signaling pathways associated with pain and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to this compound:

  • Insecticidal Activity : A study indicated that pyrazole-linked compounds exhibited significant insecticidal effects against various pests such as Mythimna separate and Helicoverpa armigera. For example, compound 14q showed a lethal activity rate of 70% at a concentration of 500 mg/L .
  • Fungicidal Activity : Compounds related to this structure demonstrated good fungicidal activity against Pyricularia oryae, achieving an inhibition rate of up to 77.8% .
  • Toxicity Assessments : Toxicity tests using zebrafish embryos revealed that certain derivatives had an LC50 value indicating moderate toxicity, suggesting the need for further structural optimization to enhance efficacy while reducing toxicity .

Data Table: Biological Activities

CompoundTarget OrganismActivity TypeInhibition Rate (%)LC50 (mg/L)
14qMythimna separateInsecticidal70-
14hPyricularia oryaeFungicidal77.814.01
10fBotrytis cinereaFungicidal83.3-
-Zebrafish embryosToxicity-14.01

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